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molecular formula C7H11NO3 B8538308 2-(Dimethoxymethyl)-3-methoxyprop-2-enenitrile CAS No. 87466-78-2

2-(Dimethoxymethyl)-3-methoxyprop-2-enenitrile

Cat. No. B8538308
M. Wt: 157.17 g/mol
InChI Key: FLCFSWDRVQTDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04492792

Procedure details

In a 50 ml four-necked flask equipped with a calciumchloride tube, a thermometer and a reflux condenser, there were placed 11.6 g (60 mmoles) of a 28 wt. % solution of sodium methylate in methanol and 10 ml of methanol. Thereto was added with stirring 5.67 g of acetamidine hydrochloride (60 mmoles) and the mixture was stirred at room temperature for 30 minutes. Then, 7.85 g (50 mmoles) of 2-methoxymethylene-3,3-dimethoxypropanenitrile was added thereto and the mixture was heated and refluxed for 5 hours. After completion of the reaction, the reaction mixture was cooled and then the insoluble sodium chloride was removed by filtration. After concentration of the solvent, methanol, 50 ml of water was added thereto and the mixture was extracted four times with 20 ml of methylene chloride. After the extract was dried over sodium sulfate, the sodium sulfate was removed by filtration and the filtrate was concentrated to dryness to obtain a white crude crystal. The thus obtained product was recrystallized from a mixed solvent of 50 ml of hexane and 25 ml of toluene to obtain 8.05 g (yield: 88%) of 2-methyl-4-amino-5-dimethoxymethylpyrimidine melting at 102°-104° C.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step Two
Quantity
7.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].Cl.[C:5]([NH2:8])(=[NH:7])[CH3:6].CO[CH:11]=[C:12]([CH:15]([O:18][CH3:19])[O:16][CH3:17])[C:13]#[N:14]>CO>[CH3:6][C:5]1[N:8]=[C:13]([NH2:14])[C:12]([CH:15]([O:18][CH3:19])[O:16][CH3:17])=[CH:11][N:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
5.67 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Step Three
Name
Quantity
7.85 g
Type
reactant
Smiles
COC=C(C#N)C(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml four-necked flask equipped with a calciumchloride tube
ADDITION
Type
ADDITION
Details
Thereto was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the insoluble sodium chloride was removed by filtration
ADDITION
Type
ADDITION
Details
After concentration of the solvent, methanol, 50 ml of water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted four times with 20 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the extract was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the sodium sulfate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain a white crude crystal
CUSTOM
Type
CUSTOM
Details
The thus obtained product was recrystallized from a mixed solvent of 50 ml of hexane and 25 ml of toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=C(C(=N1)N)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.05 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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